Technical Whitepaper: Spectral Characterization of 3-Amino-4-hydroxy-5-methoxybenzoic Acid
Technical Whitepaper: Spectral Characterization of 3-Amino-4-hydroxy-5-methoxybenzoic Acid
Executive Summary
This technical guide provides a comprehensive spectral analysis of 3-Amino-4-hydroxy-5-methoxybenzoic acid (also known as 5-Aminovanillic acid ). As a critical intermediate in the synthesis of bioactive polyesters and pharmaceutical agents (including COMT inhibitors), accurate structural validation of this compound is essential. This document details the specific NMR, IR, and MS signatures required for identity confirmation and purity assessment, grounded in experimental synthesis pathways.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-Amino-4-hydroxy-5-methoxybenzoic acid |
| Common Name | 5-Aminovanillic acid |
| CAS Number | 84211-28-9 (Free Acid) / 15785-53-2 (HCl Salt) |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Grey to light brown powder |
| Melting Point | 232–233 °C (HCl salt) [1]; ~180 °C (Free acid decomposition) |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water |
Synthesis & Structural Logic
To understand the spectral data, one must understand the synthesis. The compound is typically derived from Vanillic Acid via nitration and subsequent reduction. This pathway dictates the substitution pattern that defines the NMR signals.
Reaction Pathway Diagram[2]
Caption: Synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid via nitration of vanillic acid. The electrophilic attack occurs at position 5, ortho to the hydroxyl group.
Spectral Analysis: NMR Spectroscopy
The 1H NMR spectrum in DMSO-d₆ is characterized by the asymmetry introduced by the amino group. Unlike the symmetric gallic acid derivatives, this molecule has two distinct aromatic protons with meta-coupling.
1H NMR Data (DMSO-d₆, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| COOH | 12.0 – 13.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |
| OH / NH₂ | 9.0 – 10.0 | Broad | 3H (Total) | Phenolic OH and Amine NH₂. Often overlap or broaden due to hydrogen bonding. |
| Ar-H (C-2) | 6.95 – 7.05 | Doublet (d) | 1H | J ≈ 2.0 Hz. Ortho to NH₂. The amino group shields this proton relative to the C-6 proton. |
| Ar-H (C-6) | 7.35 – 7.45 | Doublet (d) | 1H | J ≈ 2.0 Hz. Ortho to OMe. Less shielded than C-2. |
| -OCH₃ | 3.75 – 3.85 | Singlet (s) | 3H | Characteristic methoxy group attached to the aromatic ring. |
Critical Interpretation:
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Coupling Constant (J): The ~2.0 Hz coupling between H-2 and H-6 confirms the meta relationship, validating that the nitration (and subsequent reduction) occurred at position 5, not position 2 or 6.
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Shielding Effect: The amino group is a strong electron donor. The proton at C-2 (adjacent to the amino group) appears upfield (lower ppm) compared to the proton at C-6 (adjacent to the methoxy group).
13C NMR Data (DMSO-d₆, 100 MHz)
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Carbonyl (C=O): ~167.5 ppm
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Aromatic C-O (C-4, C-5): ~140-150 ppm (Deshielded by oxygen/nitrogen)
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Aromatic C-N (C-3): ~135-140 ppm
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Methoxyl (OCH₃): ~56.0 ppm
Spectral Analysis: Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the functional group transformation (Nitro
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3350 – 3450 | Primary Amine (-NH₂) | N-H stretching (Doublet typically visible). |
| 2500 – 3300 | Carboxylic Acid (-COOH) | O-H stretching (Very broad, "hump"). |
| 1680 – 1705 | Carboxylic Acid (C=O) | C=O stretching (Strong). |
| 1590 – 1610 | Aromatic Ring | C=C skeletal vibrations. |
| 1200 – 1250 | Aryl Ether (Ar-O-C) | C-O stretching (Methoxy group). |
Diagnostic Check: The disappearance of strong Nitro bands (typically ~1530 cm⁻¹ and ~1350 cm⁻¹) and the appearance of Amine doublets at >3300 cm⁻¹ confirm successful reduction.
Spectral Analysis: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern consistent with the structure.
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Ionization Mode: ESI (Electrospray Ionization) - Negative or Positive Mode.
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Molecular Ion:
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[M+H]⁺: m/z 184.17
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[M-H]⁻: m/z 182.15
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Fragmentation Pattern (ESI+):
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[M+H]⁺ (184): Parent peak.
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Loss of H₂O/NH₃: Peaks at m/z 166 or 167.
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Loss of COOH: Decarboxylation is common in benzoic acid derivatives, leading to a peak at m/z ~139 (M - 45).
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Loss of Methyl Radical: m/z ~168 (M - 15).
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Quality Control & Purity Assessment
For researchers using this compound as a building block (e.g., for Schiff base formation or polymerization), purity is paramount.
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HPLC Method:
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Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
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Detection: UV at 280 nm (aromatic absorption).
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Retention Time: Will elute earlier than Vanillic acid due to the polarity of the amino group.
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TLC (Thin Layer Chromatography):
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Solvent System: Dichloromethane : Methanol (9:1).
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Visualization: Ninhydrin stain (turns purple/brown due to free amine). Note: Vanillic acid will not stain with Ninhydrin.
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References
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Sigma-Aldrich. (2025). 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride Product Specification. Retrieved from
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BenchChem. (2025).[1] 4-Hydroxy-3-methoxy-5-nitrobenzoic acid Spectral Data. Retrieved from
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ChemicalBook. (2025). Synthesis and Properties of 3-Amino-4-hydroxy-5-methoxybenzoic acid. Retrieved from
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ResearchGate. (2019). Synthesis and Characterization of Biobased Polyesters Derived From Vanillin-based Schiff Base. (Confirming NMR/IR characterization methods for 5-aminovanillic acid). Retrieved from
